α-芋螺毒素AuIB

描述

α-芋螺毒素AuIB是一种从海洋芋螺物种,即芋螺属Aulicus中分离出来的肽类神经毒素。 该化合物以其对烟碱乙酰胆碱受体,特别是α3β4亚型的高特异性和效力而闻名 。由于其独特的特性,this compound已成为神经药理学研究中一种宝贵的工具,并具有潜在的治疗应用价值。

科学研究应用

作用机制

生化分析

Biochemical Properties

Alpha-Conotoxin AuIB interacts with nicotinic acetylcholine receptors, specifically the α3β4 subtype . It blocks these receptors expressed in Xenopus oocytes with an IC 50 of 0.75 μm . It has a higher potency for the α3β4 receptor than other receptor subunit combinations .

Cellular Effects

Alpha-Conotoxin AuIB has a significant impact on cellular processes. It blocks 20–35% of the nicotine-stimulated norepinephrine release from rat hippocampal synaptosomes . It does not affect nicotine-evoked dopamine release from striatal synaptosomes .

Molecular Mechanism

The molecular mechanism of Alpha-Conotoxin AuIB involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, blocking the α3β4 nAChRs . This blockage inhibits the release of norepinephrine, a neurotransmitter, in response to nicotine stimulation .

Temporal Effects in Laboratory Settings

The effects of Alpha-Conotoxin AuIB have been studied over time in laboratory settings. It has been found that the compound exhibits poor biochemical stability, which limits its general therapeutic applicability in vivo . Strategies to enhance its stability, such as the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have successfully overcome these limitations .

Dosage Effects in Animal Models

The effects of Alpha-Conotoxin AuIB vary with different dosages in animal models. At a peptide concentration of 3 μm, it blocked a greater fraction of the ACh response of α3β4 receptors than did either α-conotoxin AuIA or AuIC .

Metabolic Pathways

The metabolic pathways that Alpha-Conotoxin AuIB is involved in are primarily related to its interaction with nicotinic acetylcholine receptors

准备方法

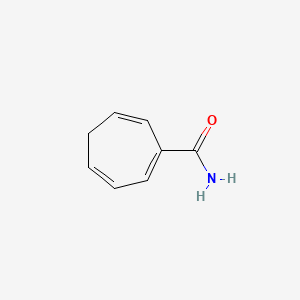

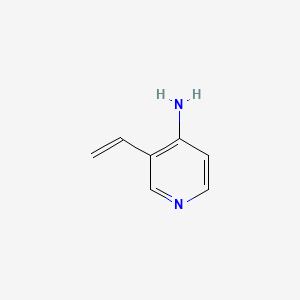

α-芋螺毒素AuIB可以通过使用Fmoc(N-(9-芴基)甲氧羰基)化学的固相肽合成(SPPS)合成 。线性肽在Rink酰胺树脂上组装,然后选择性氧化形成二硫键。 氧化折叠条件对于确保正确的二硫键形成至关重要,这对于肽的生物活性至关重要 。 工业生产方法包括高通量合成和纯化技术,以高产率和高纯度获得所需异构体 .

化学反应分析

α-芋螺毒素AuIB经历了几种化学反应,主要涉及二硫键的形成和重排。 该肽可以在受控条件下使用碘或二硫苏糖醇等试剂氧化,以形成正确的二硫键异构体 。 这些反应的主要产物是肽的天然和非天然异构体,其中天然异构体表现出最高的生物活性 .

相似化合物的比较

属性

IUPAC Name |

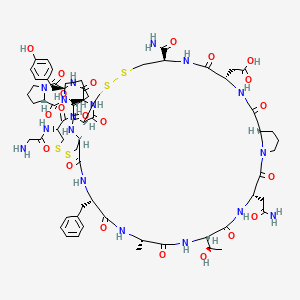

2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNSCQIKKAACJG-SBLJLSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H89N17O21S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-21-7 | |

| Record name | n/a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of alpha-conotoxin AuIB and how does it exert its effects?

A1: Alpha-conotoxin AuIB acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α3β4. [, ] It binds to this receptor subtype, preventing the binding of acetylcholine and subsequent channel activation. [, ] This blockade of α3β4 nAChRs effectively inhibits neuronal signaling mediated by this receptor subtype. [, ]

Q2: What are the structural features of alpha-conotoxin AuIB?

A2: Alpha-conotoxin AuIB is a 15-residue peptide toxin isolated from the venom of the cone snail Conus aulicus. [] It adopts a well-defined three-dimensional structure characterized by a short α-helix and two disulfide bonds, similar to other α4/7 subfamily α-conotoxins. [] The absence of a tyrosine residue typically found in other α4/7 members leads to a unique C-terminal bend, placing Asp14 in a position analogous to Tyr15 in other α4/7 α-conotoxins. [] This structural difference contributes to its unique selectivity for the α3β4 nAChR subtype. []

Q3: How does the structure of alpha-conotoxin AuIB relate to its selectivity for the α3β4 nAChR subtype?

A3: Structural comparisons between alpha-conotoxin AuIB and α3β2 subtype-specific α-conotoxin MII reveal distinct electrostatic surface charge distributions. [] These differences in surface charge distribution likely play a crucial role in the differential recognition and binding affinity of these toxins for their respective nAChR subtypes. []

Q4: Has the dynamic behavior of alpha-conotoxin AuIB in solution been studied?

A4: Yes, detailed atomistic molecular dynamics (MD) simulations have been performed to study the conformational stability and hydrodynamic properties of alpha-conotoxin AuIB in water. [] These simulations revealed a preference for the folded conformation and highlighted the stabilizing effect of the α-helix and disulfide bonds. [] The simulations also provided valuable insights into its translational and rotational diffusivities, key parameters in understanding its mobility and interactions in biological systems. []

Q5: How does prenatal nicotine exposure affect the sensitivity of cardiac vagal neurons to alpha-conotoxin AuIB?

A5: Research has shown that prenatal nicotine exposure can alter the nAChR subtype responsible for modulating the excitation of cardiac vagal neurons in the nucleus ambiguus. [] In animals exposed to nicotine prenatally, alpha-conotoxin AuIB exhibits increased efficacy in blocking the cytisine-evoked augmentation of glutamatergic neurotransmission and changes in holding current, suggesting a shift towards a predominance of α3β4 nAChRs in these neurons. [] This highlights the potential long-term impact of nicotine exposure on neuronal signaling pathways.

Q6: What is the role of α3β4 nAChRs in neurotransmitter release, and how has alpha-conotoxin AuIB contributed to our understanding?

A6: Studies employing alpha-conotoxin AuIB have been instrumental in elucidating the role of α3β4 nAChRs in neurotransmitter release. Research suggests that α3β4 nAChRs play a role in mediating nicotine-evoked norepinephrine release in the hippocampus, while α3β2 nAChRs appear to be involved in dopamine release in the striatum. [] This differential involvement was demonstrated by the selective blocking effects of alpha-conotoxin AuIB on nicotine-stimulated norepinephrine release and α-conotoxin MII on dopamine release. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)